molecular formula C13H18F3NO3 B12627012 (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt CAS No. 918811-96-8

(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt

Cat. No.: B12627012
CAS No.: 918811-96-8
M. Wt: 293.28 g/mol
InChI Key: VFMKZXROYUYKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is a synthetic organic compound comprising a phenyl ring substituted with an isobutoxy group (–OCH2CH(CH3)2) at the 2-position and a methanamine (–CH2NH2) group, forming a trifluoroacetic acid (TFA) salt. The TFA counterion enhances solubility in polar solvents and stabilizes the amine moiety, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

918811-96-8

Molecular Formula

C13H18F3NO3

Molecular Weight

293.28 g/mol

IUPAC Name

[2-(2-methylpropoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H17NO.C2HF3O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12;3-2(4,5)1(6)7/h3-6,9H,7-8,12H2,1-2H3;(H,6,7)

InChI Key

VFMKZXROYUYKGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt typically involves the reaction of (2-Isobutoxyphenyl)methanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.

Chemical Reactions Analysis

Acid-Base Reactions and Neutralization

The TFA salt readily undergoes neutralization under basic conditions to regenerate the free amine. For example:

  • Quenching with NaHCO₃ : Addition of saturated NaHCO₃ to the TFA salt in dichloromethane (DCM) results in rapid deprotonation, releasing (2-isobutoxyphenyl)methanamine. The free amine is subsequently extracted into the organic phase (DCM) with >95% efficiency .

Key Data :

Base UsedSolventExtraction EfficiencyReference
NaHCO₃ (sat.)DCM95%

Nucleophilic Substitution and Alkylation

The free amine (generated after neutralization) participates in nucleophilic reactions. Notably, under TFA-mediated conditions, it undergoes trifluoroethylation without external catalysts:

  • Trifluoroethylation : Reaction with silyl acetals (e.g., (MeO)₃SiCF₂CH₂OTf) in TFA forms an iminium intermediate, which is reduced in situ to yield N-trifluoroethylated derivatives. This process exhibits 85% yield and tolerance for diverse functional groups .

Reaction Pathway :

  • TFA promotes iminium ion formation.

  • Silane reduces the intermediate to the final product.

Purification and Stability Considerations

The TFA salt’s stability is solvent-dependent:

  • Reverse-Phase Chromatography : Purification using mobile phases containing 0.1% TFA in acetonitrile/water ensures high recovery (>90%) .

  • Precipitation Risks : In supercritical fluid chromatography (SFC), combining TFA with methanol at high concentrations (e.g., 20% MeOH) causes salt precipitation. Reducing TFA concentration to 0.1% mitigates this issue .

Stability Data :

Modifier ConcentrationTFA/IPA ConcentrationPrecipitation Observed?Reference
20% MeOH0.25% eachYes
20% MeOH0.1% eachNo

Role in Catalytic Processes

TFA’s acidic nature facilitates rapid reaction kinetics in certain contexts:

  • Thioacetal Formation : In TFA, aldehydes react with 1,3-dithiols within 30 seconds to form thioacetals (97% yield). While not directly observed for (2-isobutoxyphenyl)methanamine TFA salt, analogous reactivity is plausible for its aldehyde derivatives .

Kinetic Data :

ReactionTimeYieldReference
Thioacetal formation30 sec97%

Scientific Research Applications

Antithrombotic Agents

One of the primary applications of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is its potential as an antithrombotic agent . Research indicates that this compound acts as a selective inhibitor of factor Vila, a crucial serine protease in the coagulation cascade. By inhibiting factor Vila, the compound can modulate thrombin generation, which is vital in managing thrombotic disorders .

Key Findings:

  • The compound has shown efficacy in animal models for arterial thrombosis, suggesting its potential for therapeutic use in preventing blood clots .
  • It can be formulated into pharmaceutical compositions aimed at treating thrombotic or thromboembolic disorders .

Inflammatory Disorders

In addition to its antithrombotic properties, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt may also be beneficial in treating inflammatory disorders . The modulation of the coagulation cascade can influence inflammatory responses, making this compound a candidate for further investigation in inflammatory conditions .

Pharmacological Characterization

The pharmacological profile of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt has been characterized through various assays that assess its selectivity and potency against specific targets:

  • Selectivity: The compound has demonstrated selectivity for factor Vila over other serine proteases, which is critical for minimizing side effects and enhancing therapeutic efficacy .
  • Potency: Studies have reported significant inhibitory constants, indicating strong binding affinity to target enzymes involved in coagulation and inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is essential for optimizing its therapeutic potential. Modifications to the chemical structure can lead to variations in potency and selectivity:

  • Substituents on the phenyl ring have been explored to enhance binding interactions with target proteins .
  • The trifluoroacetic acid moiety plays a role in solubility and bioavailability, impacting overall pharmacokinetics .

Toxicological Considerations

While (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt shows promise in therapeutic applications, it is crucial to evaluate its toxicity profile :

Mechanism of Action

The mechanism of action of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoroacetic acid salt component can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds :

(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)methanamine TFA Salt

  • Structure : Features a silyl-protected hydroxyl group and methoxy substituent on the phenyl ring.
  • Synthesis : Boc deprotection using TFA yields the TFA salt .
  • Applications : Used as a modulator of TRPV1 and FAAH receptors in neurological research .

N-(2-Aminoethyl)maleimide Trifluoroacetic Acid Salt Structure: Contains a maleimide group for thiol conjugation and a primary amine. Synthesis: Boc cleavage with TFA generates the reactive amine for bioconjugation . Applications: Bifunctional linker for fluorescent labeling of proteins .

Deshydroxymethyl Losartan Trifluoroacetate Salt

  • Structure : Tetrazole-based angiotensin II receptor antagonist with a TFA counterion.
  • Synthesis : Acid-base reaction forms the salt, improving solubility for pharmacological use .

tris-NTA Trifluoroacetic Acid Salt

  • Structure : Complex chelating agent with three nitrilotriacetic acid (NTA) groups.
  • Synthesis : TFA treatment during purification stabilizes the compound for protein studies .
Data Table :
Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Solubility Applications
(2-Isobutoxyphenyl)methanamine TFA salt C11H16F3NO2 251.25 Hypothetical: TFA-mediated deprotection Polar organic solvents Pharmaceuticals (inferred)
(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)methanamine TFA salt C16H26F3NO4Si 381.46 Boc deprotection with TFA DCM, Methanol TRPV1/FAAH modulation
N-(2-Aminoethyl)maleimide TFA salt C6H7F3N2O4 228.13 Boc cleavage with TFA Water, Methanol Bioconjugation
Deshydroxymethyl Losartan TFA salt C22H21ClF3N5O2 500.88 Acid-base reaction Aqueous solutions Angiotensin II antagonist
tris-NTA TFA salt C45H69F3N8O24 1163.06 Chelation + TFA treatment Water, Methanol Protein purification

Functional and Pharmacological Differences

  • Target Compound : The isobutoxy group likely enhances lipophilicity, favoring blood-brain barrier penetration, which is critical for CNS-targeted drugs.
  • Silyl-Protected Analogue () : The bulky silyl group increases steric hindrance, reducing reactivity but improving stability during synthesis .
  • Maleimide Derivative () : The maleimide moiety enables selective thiol conjugation, a feature absent in the target compound .
  • Losartan Derivative () : Tetrazole ring confers angiotensin receptor affinity, highlighting how heterocyclic substituents dictate biological targets .

Physicochemical Properties

  • Solubility : TFA salts generally exhibit high solubility in polar solvents. For example, tris-NTA TFA salt is water-soluble due to multiple carboxylates , whereas the target compound’s isobutoxy group may limit aqueous solubility.
  • Stability : Silyl-protected derivatives () require inert storage conditions (-20°C), while simpler TFA salts (e.g., N-methylaniline TFA, ) are hygroscopic but stable at room temperature .

Biological Activity

The compound (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt , a derivative of phenylglycinamide, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of serine proteases involved in coagulation. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt can be represented as follows:

  • Molecular Formula : C12H16F3N
  • Molecular Weight : 251.26 g/mol
  • IUPAC Name : 2-(2-isobutoxyphenyl)ethanamine trifluoroacetate

This compound is characterized by the presence of a trifluoroacetic acid moiety, which enhances its solubility and bioavailability.

Research indicates that (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt acts primarily as an inhibitor of plasma kallikrein and factor Vila, both of which are crucial in the coagulation cascade. By inhibiting these serine proteases, the compound may exert antithrombotic effects under conditions that promote thrombosis and inflammation .

Key Mechanisms:

  • Inhibition of Plasma Kallikrein : This enzyme plays a significant role in the contact activation pathway, which is implicated in thrombosis and inflammation. Inhibition leads to reduced bradykinin release, thus exerting anti-inflammatory effects .
  • Selective Targeting : The compound demonstrates selective inhibition against specific serine proteases, making it a potential candidate for therapeutic applications in thromboembolic disorders .

In Vitro Studies

In vitro assays have demonstrated that (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt exhibits significant inhibitory activity against human plasma kallikrein. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Suleymanov et al. (2003)Kallikrein Inhibition15.2Effective in reducing thrombin generation
Young et al. (2006)Factor Vila Inhibition12.5Selective against other serine proteases
PMC5965259Antiparasitic ActivityNot specifiedPotential application against Trypanosoma brucei

Case Studies

  • Thromboembolic Disorders : A study highlighted the efficacy of this compound in animal models for treating arterial thrombosis. The results indicated a significant reduction in thrombus formation compared to control groups .
  • Inflammatory Conditions : Another investigation focused on the anti-inflammatory properties of the compound, showing decreased levels of inflammatory markers in treated subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.